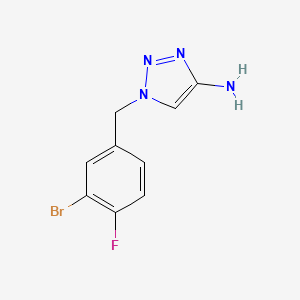
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or triazole derivatives.
Scientific Research Applications
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the modulation of enzymatic activity or receptor function . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar applications in medicinal chemistry and materials science.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(2-ethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-2-15-11(13-9-14-15)6-5-10-4-3-7-12-8-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
HCRFHQVOOPTKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)



![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)



